molecular formula C8H8F2N2O3 B3337931 3-(2,2-Difluoroethoxy)-5-nitroaniline CAS No. 832738-23-5

3-(2,2-Difluoroethoxy)-5-nitroaniline

Cat. No. B3337931
CAS RN: 832738-23-5
M. Wt: 218.16 g/mol
InChI Key: NKVLRUWGBCMVPU-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-5-nitroaniline, also known as DFE-ANA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, materials science, and analytical chemistry. DFE-ANA is a yellow crystalline solid with a molecular weight of 245.16 g/mol and a melting point of 98-100°C.

Mechanism of Action

The exact mechanism of action of 3-(2,2-Difluoroethoxy)-5-nitroaniline is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. The difluoroethoxy group of 3-(2,2-Difluoroethoxy)-5-nitroaniline may form hydrogen bonds with the target molecule, leading to changes in its conformation and function.
Biochemical and Physiological Effects:
3-(2,2-Difluoroethoxy)-5-nitroaniline has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for use in in vitro and in vivo studies. The compound has been shown to accumulate in the mitochondria of cells, suggesting a potential role in the regulation of cellular metabolism.

Advantages and Limitations for Lab Experiments

3-(2,2-Difluoroethoxy)-5-nitroaniline offers several advantages for use in laboratory experiments, including its strong fluorescence emission, low toxicity, and ease of synthesis. However, the compound is sensitive to light and air, which can affect its stability and fluorescence properties.

Future Directions

There are several potential future directions for research on 3-(2,2-Difluoroethoxy)-5-nitroaniline, including its use in the development of fluorescent probes for imaging specific biological molecules, such as proteins and nucleic acids. The compound may also have applications in the development of biosensors for the detection of disease biomarkers and environmental pollutants. Further studies are needed to fully understand the mechanism of action of 3-(2,2-Difluoroethoxy)-5-nitroaniline and its potential applications in various fields.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-5-nitroaniline has been extensively studied for its potential use in the development of fluorescent probes for imaging biological systems. The compound has been shown to exhibit strong fluorescence emission in the visible region, making it a suitable candidate for bioimaging applications. 3-(2,2-Difluoroethoxy)-5-nitroaniline has also been investigated for its use in the detection of heavy metal ions in aqueous solutions.

properties

IUPAC Name

3-(2,2-difluoroethoxy)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O3/c9-8(10)4-15-7-2-5(11)1-6(3-7)12(13)14/h1-3,8H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVLRUWGBCMVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271192
Record name 3-(2,2-Difluoroethoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoroethoxy)-5-nitroaniline

CAS RN

832738-23-5
Record name 3-(2,2-Difluoroethoxy)-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,2-Difluoroethoxy)-5-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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